molecular formula C21H20O4 B5138642 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5138642
M. Wt: 336.4 g/mol
InChI Key: PBFZYUTUWNUVHM-UHFFFAOYSA-N
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Description

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound features a chromen-2-one core with a butyl group at the 4-position, a methyl group at the 8-position, and a benzoate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-butyl-8-methyl-2H-chromen-2-one.

    Esterification: The hydroxy group at the 7-position is esterified using benzoic acid or its derivatives (e.g., benzoyl chloride) in the presence of a catalyst such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group at the 2-position can be reduced to form dihydro derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Biology: Used as a fluorescent probe in bioimaging due to its chromen-2-one core.

    Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The biological activity of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is primarily due to its ability to interact with various molecular targets:

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating electrons.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate: Similar structure but with a phenyl group instead of a butyl group.

    4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorobenzoate ester.

Uniqueness

4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the butyl group enhances its lipophilicity, while the benzoate ester provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-4-8-16-13-19(22)25-20-14(2)18(12-11-17(16)20)24-21(23)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFZYUTUWNUVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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